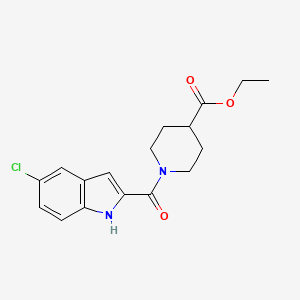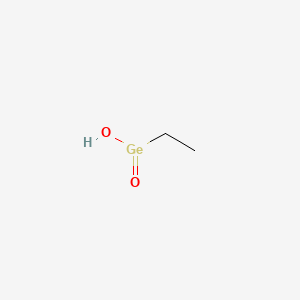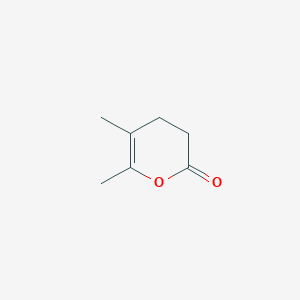![molecular formula C9H8N2 B14153819 Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile CAS No. 38447-89-1](/img/structure/B14153819.png)
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile is a bicyclic organic compound with the molecular formula C9H8N2. It is characterized by a rigid, bicyclic structure that includes a double bond and two cyano groups attached to the carbon atoms at positions 2 and 3. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, the reaction of cyclopentadiene with maleic anhydride followed by dehydration and subsequent reaction with ammonia can yield the desired dicarbonitrile compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of a catalyst to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: The major products are dicarboxylic acids.
Reduction: The major products are primary amines.
Substitution: The products vary depending on the nucleophile used but generally include substituted derivatives of the original compound.
科学的研究の応用
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
作用機序
The mechanism of action of bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The double bond in the bicyclic structure also allows for reactions that can modify the compound’s activity and interactions.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound is similar in structure but contains an anhydride group instead of cyano groups.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: This compound has carboxylic acid groups instead of cyano groups.
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: This compound has a single cyano group.
Uniqueness
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile is unique due to the presence of two cyano groups, which impart distinct reactivity and potential for forming various derivatives. Its rigid bicyclic structure also makes it a valuable scaffold in synthetic chemistry.
特性
CAS番号 |
38447-89-1 |
|---|---|
分子式 |
C9H8N2 |
分子量 |
144.17 g/mol |
IUPAC名 |
bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile |
InChI |
InChI=1S/C9H8N2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-9H,3H2 |
InChIキー |
DJNPQHBMESQZIP-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C(C2C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14153745.png)
![4-[(4-Nitrobenzoyl)amino]butanoic acid](/img/structure/B14153750.png)
![3-[(Pyridin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B14153752.png)
![N-[(2-methylphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14153756.png)
![5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B14153779.png)




![[(1S,2S)-2-pentylcyclopropyl]boronic acid](/img/structure/B14153812.png)
![2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol](/img/structure/B14153823.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14153829.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153854.png)
